2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide" involves multi-step chemical processes, including the conversion of aromatic organic acids into corresponding esters, hydrazides, and then to variously substituted compounds through reactions with bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds shows a non-planar structure between the phenyl ring and the pyrimidine ring, with intramolecular and intermolecular hydrogen bonding playing a crucial role in stabilizing the folded conformation (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds with similar structures have been synthesized and characterized, showing potential as antimicrobial and hemolytic agents. Their synthesis involves reactions with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (Rehman et al., 2016). These reactions highlight the compound's versatility and potential for further functional modifications.
Physical Properties Analysis
The physical properties, including vibrational spectroscopic signatures, have been studied using Raman and Fourier transform infrared spectroscopy. These studies reveal the compound's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, providing insights into its stability and structure (Jenepha Mary et al., 2022).
Chemical Properties Analysis
The chemical properties are closely related to its synthesis and molecular structure, emphasizing the compound's potential in pharmaceutical applications due to its strong stable hydrogen bonded interactions and weak intramolecular interactions, as evidenced by natural bond orbital analysis (Jenepha Mary et al., 2022).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel series of compounds, including those structurally related to "2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide", synthesized and characterized through various spectroscopic techniques. These compounds are explored for their potential in addressing cancer, showcasing antiproliferative and cytostatic effects against different cancer cell lines, such as CNS cancer and non-small cell lung cancer, indicating their importance in medicinal chemistry and oncology research (Zyabrev et al., 2022).
Antimicrobial Activity
Further investigations have revealed that derivatives of similar compounds possess significant antimicrobial and antifungal activities. For instance, certain thiazolidinone and acetidinone derivatives demonstrated promising antimicrobial properties against various microorganisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Mistry et al., 2009).
Antihypertensive and Antiviral Applications
Some derivatives have been evaluated for their antihypertensive properties, indicating their potential use in treating conditions such as hypertension by blocking specific receptors. This suggests a pathway for developing new therapeutic agents aimed at cardiovascular diseases (Clark et al., 1983). Additionally, certain compounds have been characterized for their antiviral activities, supported by vibrational spectroscopy and theoretical calculations, underscoring the diverse biological activities that these molecules can exhibit (Jenepha Mary et al., 2022).
Drug Discovery and Development
The synthesis of novel natural product-inspired scaffolds, including diazaspiro compounds, has opened new avenues in drug discovery. These scaffolds are designed for ease of conversion into a lead generation library, showcasing the compound's versatility and potential in the synthesis of a wide range of pharmacologically active molecules (Jenkins et al., 2009).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)9-3-1-2-4-10-23)31-14-20(30)27-19-12-17(25)11-18(26)13-19/h5-8,11-13H,1-4,9-10,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLJAOHDGQLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.